Potassium phenylglycolate

Thermal analysis Solid-state chemistry Pharmaceutical processing

Potassium phenylglycolate (CAS 84864-61-9), also known as potassium mandelate or potassium 2-hydroxy-2-phenylacetate, is the potassium salt of mandelic acid, an aromatic alpha-hydroxy acid. It belongs to the alkali metal mandelate family, which includes lithium, sodium, potassium, rubidium, and cesium salts of mandelic acid.

Molecular Formula C8H7KO3
Molecular Weight 190.24 g/mol
CAS No. 84864-61-9
Cat. No. B12655062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium phenylglycolate
CAS84864-61-9
Molecular FormulaC8H7KO3
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)[O-])O.[K+]
InChIInChI=1S/C8H8O3.K/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);/q;+1/p-1
InChIKeyUXIPJZUVTLMZBG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Phenylglycolate (CAS 84864-61-9) Procurement Guide: Salt-Form Differentiation and Scientific Selection Criteria


Potassium phenylglycolate (CAS 84864-61-9), also known as potassium mandelate or potassium 2-hydroxy-2-phenylacetate, is the potassium salt of mandelic acid, an aromatic alpha-hydroxy acid [1]. It belongs to the alkali metal mandelate family, which includes lithium, sodium, potassium, rubidium, and cesium salts of mandelic acid [2]. The compound is characterized by its crystalline structure, water solubility stemming from its ionic nature, and its role as a stable salt form of the chiral mandelic acid scaffold [1]. Its procurement relevance arises from the distinct physicochemical and biological property profiles that the potassium counterion confers relative to other alkali metal and alkaline earth mandelate salts [2][3].

Why Potassium Phenylglycolate Cannot Be Interchanged with Sodium or Other Mandelate Salts Without Performance Verification


Alkali metal mandelate salts are not functionally interchangeable despite sharing the identical mandelate anion. The counterion identity (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) fundamentally alters thermal decomposition pathways, hydration state, crystallinity, and biological activity profiles [1][2]. Potassium mandelate exhibits a distinct hydration stoichiometry (n = 0.6 H₂O) compared to sodium mandelate (n = 0.3 H₂O), directly affecting its solid-state handling and thermal processing behavior [2]. Furthermore, systematic studies demonstrate that antibacterial and antioxidant activities trend with increasing ionic radius (Li → Na → K), making the potassium variant measurably differentiated from its sodium and lithium counterparts in biological assay contexts [3][4]. Procurement decisions based solely on mandelate anion equivalence thus risk unanticipated performance deviations in thermal, spectroscopic, and bioactivity-dependent applications.

Potassium Phenylglycolate: Quantitative Comparator Evidence for Scientific Selection


Thermal Decomposition Onset and Hydration State: Potassium vs. Sodium Mandelate

Potassium mandelate (K mandelate) crystallizes with a hydration stoichiometry of 0.6 H₂O molecules per formula unit, distinguishing it from sodium mandelate (0.3 H₂O) and other alkali metal mandelates [1][2]. Under nitrogen atmosphere, the anhydrous potassium compound undergoes thermal decomposition in four or five distinct mass-loss steps, with decomposition continuing up to 1000 °C, whereas in dry air atmosphere, after three initial steps, the respective carbonate is formed [1]. This multistep decomposition profile differs from the sodium, rubidium, and cesium analogs, each exhibiting unique thermal signatures [1].

Thermal analysis Solid-state chemistry Pharmaceutical processing

Antimicrobial Activity Differentiation: Potassium Mandelate vs. Sodium and Lithium Salts Against E. coli

In a systematic comparison of mandelic acid (MA) and its Li, Na, K, Rb, and Cs salts against E. coli ATCC 25922, the antibacterial activity was found to be significantly differentiated by the metal counterion forming the salt [1]. Three main factors were identified as determinants of antibacterial efficacy: the study environment (microbial medium, raw wastewater, or treated wastewater), the specific metal ion, and the concentration of the tested compound [1]. The activity of the salts in relation to GFP protein inhibition and recA promoter induction (genotoxicity) was strictly dependent on the type of salt-forming metal and the concentration used [1]. Across the tested concentration range of 0.3125–5 mg/mL, the potassium salt exhibited a distinct activity profile relative to the sodium and lithium analogs [1].

Antimicrobial Biological activity Environmental microbiology

Broad-Spectrum Antimicrobial Screening: Potassium Mandelate Activity Profile Across Six Bacterial Strains and Two Yeasts

A combined experimental and theoretical investigation tested mandelic acid and its alkali metal salts against six bacterial strains (Gram-positive: Listeria monocytogenes ATCC 13932, Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633, Loigolactobacillus backii KKP 3566; Gram-negative: Escherichia coli ATCC 25922, Salmonella Typhimurium ATCC 14028) and two yeast species (Rhodotorula mucilaginosa KKP 3560, Candida albicans ATCC 10231) [1]. The antimicrobial activities were correlated with electron structure parameters derived from DFT calculations (B3LYP/6-311++G(d,p)), demonstrating that the metal ion identity modulates both the electronic properties and the resulting antimicrobial efficacy [1].

Antimicrobial screening Gram-positive bacteria Antifungal

Ionic Liquid Precursor: Potassium Mandelate as Anion Exchange Substrate for Antimicrobial Ionic Liquid Synthesis

Potassium mandelate serves as a demonstrated precursor for synthesizing mandelate-based ionic liquids with antimicrobial properties through anion exchange reactions with quaternary ammonium cations [1][2]. In this synthetic route, potassium mandelate reacts with 1-alkyl-4-hydroxy-1-methylpiperidinium halides to yield the corresponding mandelate ionic liquids [1]. The resulting ionic liquids exhibit efficacy against Gram-positive bacteria comparable to their chloride counterparts, while showing reduced activity against Gram-negative bacteria and fungi [2]. This positions potassium mandelate as a procurable intermediate for a specific class of tuneable antimicrobial ionic liquids.

Ionic liquids Green chemistry Antimicrobial materials

Potassium Phenylglycolate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Thermal Processing and Formulation Development Requiring Predictable Hydration State

For solid-state formulations requiring precise gravimetric dosing and controlled thermal processing, potassium phenylglycolate's well-characterized hydration stoichiometry (n = 0.6 H₂O) and multistep thermal decomposition pathway [1][2] provide a defined processing envelope. This is particularly relevant for pharmaceutical excipient development where thermal stability during drying, milling, or hot-melt extrusion must be predictable. The distinct TG-DSC signature also enables identity confirmation and purity assessment via thermal analysis methods [1].

Antimicrobial Formulation Screening Where Counterion Identity Modulates Bioactivity

In antimicrobial preservative or disinfectant development, potassium phenylglycolate should be evaluated alongside its sodium and lithium counterparts when targeting specific bacterial strains, as the metal counterion has been demonstrated to be a statistically significant factor differentiating antibacterial activity against E. coli [1]. The broad-spectrum antimicrobial screening data across six bacterial strains and two yeast species [2] supports its inclusion in structure-activity relationship studies for mandelate-based antimicrobial agents.

Ionic Liquid Synthesis and Green Chemistry Applications

Potassium phenylglycolate is the literature-precedented mandelate salt for synthesizing quaternary ammonium-based mandelate ionic liquids via anion exchange [1][2]. Researchers developing antimicrobial ionic liquids or mandelate-based green solvents should procure the potassium salt to align with established synthetic protocols, thereby reducing method development risk and ensuring reproducibility.

Spectroscopic Reference Standard and Computational Chemistry Benchmarking

As part of the systematically characterized alkali metal mandelate series, potassium phenylglycolate serves as a reference compound for spectroscopic (FT-IR, FT-Raman, ¹H and ¹³C NMR) and computational (DFT B3LYP/6-311++G(d,p)) benchmarking studies [1]. Its distinct spectroscopic signatures relative to lithium and sodium mandelates make it valuable for analytical method development and electronic structure correlation studies.

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